

Application Notes and Protocols for OG-L002 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1] LSD1 plays a crucial role in tumorigenesis and viral infections by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes and regulation of viral gene expression. Inhibition of LSD1 by **OG-L002** has been shown to reactivate silenced genes and suppress the expression of oncogenes, making it a promising candidate for cancer therapy and antiviral drug development. In a cell-free assay, **OG-L002** exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[1]

These application notes provide detailed protocols for utilizing **OG-L002** in cell culture-based assays to assess its effects on cell viability, apoptosis, and gene expression in HeLa cells, a commonly used human cervical cancer cell line.

Data Summary

The following tables summarize representative quantitative data obtained from experiments with **OG-L002** on HeLa cells.

Table 1: Cell Viability (MTT Assay)



OG-L002 Concentration (μM)	Incubation Time (hours)	Cell Viability (%)
0 (Control)	24	100
10	24	85
25	24	65
50	24	40
0 (Control)	48	100
10	48	70
25	48	45
50	48	25

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

OG-L002 Concentration (μΜ)	Treatment Time (hours)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
0 (Control)	48	2.5	1.0
25	48	15.8	5.2
50	48	28.3	10.7

Table 3: Gene Expression Analysis (qRT-PCR)

Target Gene	OG-L002 Concentration (μΜ)	Treatment Time (hours)	Fold Change in Gene Expression
p21	50	24	3.5
BAX	50	24	2.8
BCL-2	50	24	0.4



Experimental Protocols Cell Culture and Maintenance of HeLa Cells

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100X)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO2)

Protocol:

- Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b.
 Wash the cells once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5
 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete
 culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the
 cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:



- HeLa cells
- OG-L002 (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 μL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of OG-L002 in culture medium from a concentrated stock.
- Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **OG-L002** (e.g., 10, 25, 50 μ M). Include a vehicle control (DMSO) and a notreatment control.
- Incubate the plate for the desired time points (e.g., 24 and 48 hours).
- After incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)



Materials:

- HeLa cells
- OG-L002
- 6-well plates
- · Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
- Treat the cells with the desired concentrations of **OG-L002** (e.g., 25 and 50 μ M) for 48 hours.
- Harvest the cells, including both adherent and floating cells.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[2]

Gene Expression Analysis (qRT-PCR)

Materials:



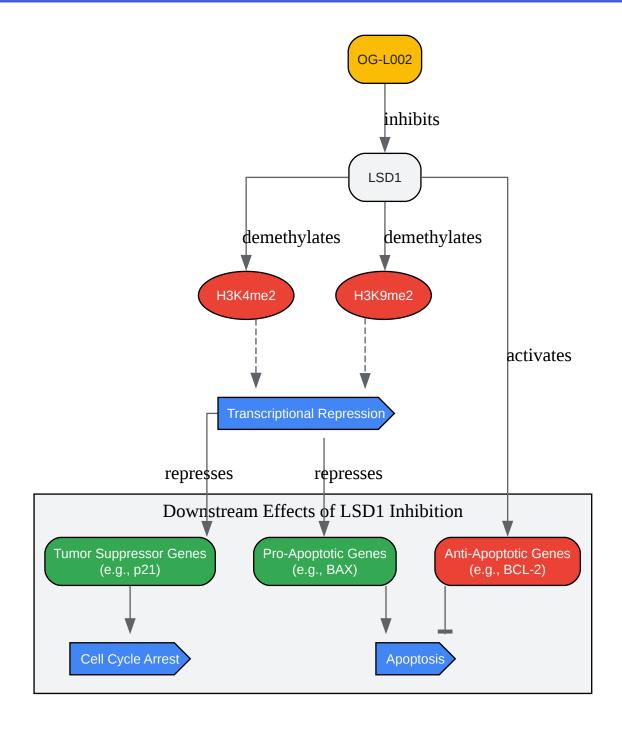
- HeLa cells
- OG-L002
- 6-well plates
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green gPCR Master Mix
- qRT-PCR instrument
- Primers for target genes (e.g., p21, BAX, BCL-2) and a reference gene (e.g., GAPDH)

Protocol:

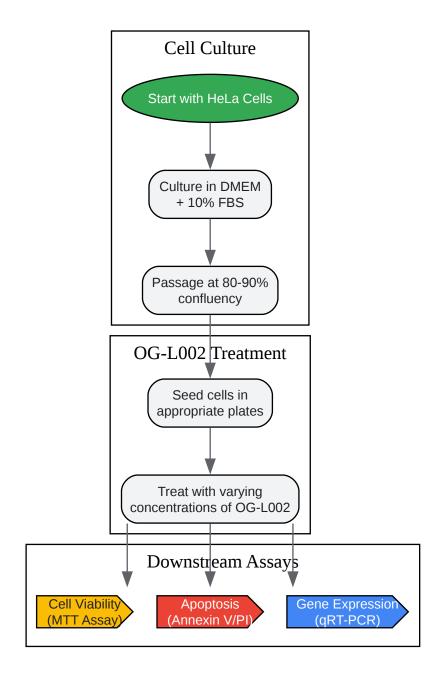
- Seed HeLa cells in 6-well plates and treat with OG-L002 as described for the apoptosis assay.
- After 24 hours of treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and reference genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]
- Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations









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References



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